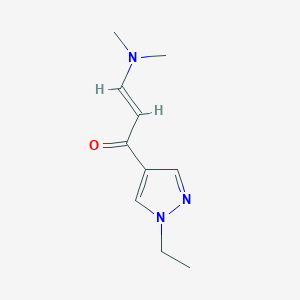

3-(Dimethylamino)-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-4-13-8-9(7-11-13)10(14)5-6-12(2)3/h5-8H,4H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLDTSBRZPTUIQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known as (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

| Property | Details |

|---|---|

| IUPAC Name | (Z)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one |

| CAS Number | 1006460-81-6 |

| Molecular Formula | C10H15N3O |

| Molecular Weight | 181.25 g/mol |

The structure includes a dimethylamino group, an ethyl-substituted pyrazole ring, and a propenone moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research indicates that (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

The compound showed complete inhibition of growth in these strains within 8 hours of exposure, indicating potent antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal pathogens. For instance, it was effective against Candida albicans with an MIC of 0.015 mg/mL.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one. The results highlighted its superior activity compared to other derivatives, making it a promising candidate for further development in treating infections .

- Mechanistic Insights : Another investigation focused on the mechanistic insights into how this compound interacts with bacterial cell membranes. The study revealed that it disrupts membrane integrity, leading to cell lysis and death in susceptible bacteria .

Potential Applications

Given its biological activities, (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one holds potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antibiotics or antifungals.

- Research Tools : In biochemical assays for studying enzyme interactions and receptor binding.

Scientific Research Applications

Anti-inflammatory Agents

One of the primary applications of 3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one is in the development of anti-inflammatory drugs. Research has shown that compounds with similar pyrazole structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. A study highlighted the synthesis of various pyrazole derivatives that demonstrated significant anti-inflammatory activity through dual inhibition of COX and LOX pathways .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary cell-based assays have been conducted on various tumor cell lines, including breast, melanoma, ovarian, liver, cervical, and lung cancers. These studies suggest that pyrazole derivatives can exhibit cytotoxic effects against cancer cells, making them candidates for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and biological targets at a molecular level. Such studies help elucidate the binding affinities and modes of action of the compound, providing insights into its therapeutic potential .

Synthesis of Functionalized Materials

The versatility of 3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one extends to material science, particularly in synthesizing functionalized materials. Its scaffold can be utilized to create polymers or other materials with specific functionalities, such as enhanced electrical or thermal properties .

Catalytic Applications

Research indicates that pyrazole derivatives can serve as catalysts in various organic reactions due to their unique electronic properties. This aspect opens avenues for their use in green chemistry applications, where they could facilitate reactions under milder conditions with higher selectivity .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparisons :

Pyrazole-based enaminones are preferred for their metabolic stability over indole or thiazole derivatives, which may degrade more readily in vivo .

Heterocyclic Core Modifications :

- Thiazole analogs (e.g., C₈H₁₀N₂OS) exhibit electron-deficient aromatic systems, enhancing interactions with electrophilic biological targets .

- Indole derivatives (e.g., C₁₃H₁₄N₂O) leverage electron-rich systems for π-π stacking in enzyme binding pockets, a feature less prominent in pyrazole-based compounds .

Chalcone Derivatives: Chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit conformational flexibility, with dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing crystallographic packing and solubility . In contrast, the rigid pyrazole-propenone scaffold of the target compound likely restricts conformational freedom, favoring defined crystal structures.

Pharmacological Relevance

- The target compound’s pyrazole core is structurally aligned with intermediates used in anticancer drug development, similar to indole- and thiazole-based enaminones .

- Compared to chalcones, the dimethylamino-propenone moiety may enhance hydrogen-bonding capacity with biological targets, improving binding affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the coupling of a pyrazole derivative with a propenone precursor. Key steps include:

- Use of dimethylformamide dimethylacetal (DMF-DMA) for enamine formation, followed by cyclization with hydrazine derivatives (e.g., phenylhydrazine) to introduce the pyrazole ring .

- Optimization of reaction conditions (e.g., aprotic solvents, controlled temperature) to minimize side products.

- Purification via column chromatography or recrystallization to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the dimethylamino group ( ppm for N(CH)), the ethyl substituent on the pyrazole, and the enone moiety ( ppm for α,β-unsaturated ketone protons) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~1650–1700 cm confirm the carbonyl group (C=O) of the enone.

Q. How can researchers identify common impurities or byproducts during synthesis?

- Methodological Answer :

- HPLC or LC-MS : Detect unreacted intermediates or side products (e.g., incomplete cyclization derivatives) by comparing retention times and mass spectra .

- TLC Monitoring : Track reaction progress using silica-gel plates with UV visualization.

- Crystallographic Analysis : Resolve ambiguities in byproduct structures using single-crystal X-ray diffraction .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation or high-resolution diffractometers to obtain precise Bragg intensities.

- Refinement with SHELXL : Apply restraints for anisotropic displacement parameters and refine hydrogen atom positions using SHELX software .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds in the enone moiety) .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Dynamic NMR Studies : Investigate tautomeric equilibria (e.g., keto-enol tautomerism in the enone) that may cause spectral discrepancies.

- DFT Calculations : Compare experimental bond lengths/angles (from crystallography) with theoretical models to validate electronic effects (e.g., conjugation in the enone system) .

- Multi-Technique Integration : Correlate crystallographic data with solid-state NMR to resolve polymorphism or disorder .

Q. How does the dimethylamino group influence reactivity in nucleophilic additions?

- Methodological Answer :

- Electronic Effects : The dimethylamino group acts as an electron donor, stabilizing the α,β-unsaturated ketone via resonance, thereby modulating reactivity toward Michael additions.

- Steric Considerations : The bulky N(CH) group may hinder nucleophilic attack at the β-position. Computational studies (e.g., NBO analysis) can quantify these effects .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Cytotoxicity Assays : Use the MTT assay () to assess cell viability inhibition in cancer cell lines .

- Enzyme Inhibition Studies : Screen against kinases or oxidoreductases using fluorogenic substrates.

- Binding Affinity Measurements : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.

Q. How can reaction mechanisms for multi-step syntheses be validated?

- Methodological Answer :

- Isotopic Labeling : Track atom transfer (e.g., N in the pyrazole ring) using mass spectrometry.

- Intermediate Trapping : Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., enolate species) .

- Kinetic Profiling : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to infer rate-determining steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.